molecular formula C10H10N2 B1640822 3-(1-Aminocyclopropyl)benzonitrile

3-(1-Aminocyclopropyl)benzonitrile

Cat. No.: B1640822
M. Wt: 158.2 g/mol
InChI Key: BZORZKOZFHXDCK-UHFFFAOYSA-N
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Description

3-(1-Aminocyclopropyl)benzonitrile (CAS No. 503417-36-5) is a benzonitrile derivative with a cyclopropylamine substituent at the meta position of the benzene ring. Its molecular formula is C₁₀H₁₀N₂, and it has a molecular weight of 158.20 g/mol . The compound features a strained cyclopropane ring fused to an amine group, which confers unique steric and electronic properties. Limited commercial availability (e.g., via suppliers like Parchem) suggests its niche application in specialized syntheses .

Properties

IUPAC Name

3-(1-aminocyclopropyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-7-8-2-1-3-9(6-8)10(12)4-5-10/h1-3,6H,4-5,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZORZKOZFHXDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC(=C2)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301296320
Record name 3-(1-Aminocyclopropyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301296320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503417-36-5
Record name 3-(1-Aminocyclopropyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503417-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Aminocyclopropyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301296320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-(1-Aminocyclopropyl)benzonitrile, enabling comparative analysis of their properties and applications.

Table 1: Key Structural and Commercial Attributes

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Commercial Availability (Price Range)
This compound 503417-36-5 C₁₀H₁₀N₂ 158.20 Cyclopropylamine at meta position Specialized suppliers (e.g., Parchem)
3-(Aminomethyl)benzonitrile 10406-24-3 C₈H₈N₂ 132.16 Linear aminomethyl group at meta position Kanto Reagents (>97% purity; JPY 11,000–36,000/g)
4-Amino-3-methylbenzonitrile 78881-21-7 C₈H₈N₂ 132.16 Methyl and amine groups at adjacent positions Kanto Reagents (>97% purity; JPY 4,100–10,000/g)
3-(3-Oxopropyl)benzonitrile 111376-39-7 C₁₀H₉NO 159.19 Oxo (ketone) functional group at propyl chain CymitQuimica (price not specified)
3-(3-Amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile hydrochloride 60681-06-3 C₁₇H₁₇ClN₂·HCl 329.25 Chlorophenyl-substituted amino butan-2-yl chain; hydrochloride salt Parchem Chemicals (specialized synthesis)

Key Comparative Insights

Structural Complexity and Functional Groups: The cyclopropylamine group in this compound introduces significant ring strain, which may enhance reactivity in cycloaddition or ring-opening reactions compared to the linear aminomethyl group in 3-(Aminomethyl)benzonitrile . In contrast, 3-(3-Oxopropyl)benzonitrile contains a ketone moiety, rendering it more polar and susceptible to nucleophilic attack than the amine-containing analogs .

The hydrochloride salt of 3-(3-Amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile improves aqueous solubility but may limit compatibility with nonpolar solvents .

Commercial and Synthetic Utility: 3-(Aminomethyl)benzonitrile and 4-Amino-3-methylbenzonitrile are commercially available at lower costs, making them preferable for high-throughput applications . The niche availability of this compound suggests its use in targeted drug discovery, where the cyclopropane ring could improve pharmacokinetic profiles .

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